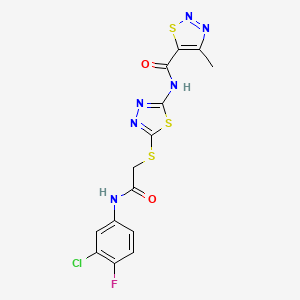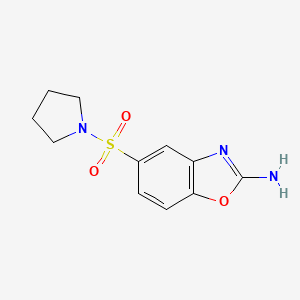![molecular formula C21H18N2OS B2543446 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile CAS No. 341967-44-0](/img/structure/B2543446.png)
2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile is a complex organic compound belonging to the group of nicotinonitrile compounds. It has the molecular formula C21H18N2OS and a molecular weight of 346.45 g/mol. This compound is known for its unique structural features, which include a methoxybenzyl group, a sulfanyl group, and a nicotinonitrile core.
準備方法
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the reaction of appropriate starting materials to form the nicotinonitrile core.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction.
Addition of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, often using thiol reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic processes and continuous flow reactors .
化学反応の分析
2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields .
科学的研究の応用
2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
類似化合物との比較
2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile can be compared with other nicotinonitrile compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-Methyl-6-phenylnicotinonitrile: Lacks the methoxybenzyl and sulfanyl groups, resulting in different reactivity and applications.
4-Methoxybenzylsulfanyl derivatives: Compounds with similar sulfanyl groups but different core structures, affecting their overall properties and uses.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-12-20(17-6-4-3-5-7-17)23-21(19(15)13-22)25-14-16-8-10-18(24-2)11-9-16/h3-12H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCPTYLKJPRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)




![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)


![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)

![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
